molecular formula C29H33NO10 B1198200 Auramycin D CAS No. 82002-76-4

Auramycin D

Cat. No.: B1198200
CAS No.: 82002-76-4
M. Wt: 555.6 g/mol
InChI Key: QJXJRECTYIMQFD-UHFFFAOYSA-N
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Description

Auramycin D is a member of the anthracycline family of antibiotics, which are characterized by a tetracyclic aglycone structure linked to a sugar moiety . Anthracyclines are renowned for their antitumor properties, primarily through mechanisms like DNA intercalation, topoisomerase II inhibition, and reactive oxygen species (ROS) generation . This compound is hypothesized to share these mechanisms, though its unique substituents may modulate potency, selectivity, and pharmacokinetics compared to other family members.

Properties

CAS No.

82002-76-4

Molecular Formula

C29H33NO10

Molecular Weight

555.6 g/mol

IUPAC Name

methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C29H33NO10/c1-12-24(32)16(30(3)4)10-19(39-12)40-18-11-29(2,37)23(28(36)38-5)14-9-15-22(27(35)21(14)18)26(34)20-13(25(15)33)7-6-8-17(20)31/h6-9,12,16,18-19,23-24,31-32,35,37H,10-11H2,1-5H3

InChI Key

QJXJRECTYIMQFD-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(C)O)N(C)C)O

Synonyms

auramycin D

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogues

Compound Core Structure Key Functional Groups Target Specificity
This compound Anthracyclinone Hydroxyl, Glycoside DNA/topoisomerase II
Auramycin G Anthracyclinone Hydroxyl, Glycoside Tumor angiogenesis
Aigialomycin D Macrocyclic polyketide Epoxide, Olefin Kinases, Apoptosis pathways

References:

2D vs. 3D Similarity Analysis

PubChem3D studies highlight that 2D structural analogs (e.g., this compound and G) may share functional groups but differ in 3D conformation, affecting binding affinity and biological activity. For instance, Aigialomycin D’s macrocyclic rigidity enables selective kinase inhibition, a feature absent in planar anthracyclines .

Mechanistic and Efficacy Profiles

Antitumor Activity

Auramycin G demonstrated dose-dependent inhibition of gastric cancer cell migration (IC₅₀: 0.5–1.0 mg/L) and angiogenesis in xenograft models .

Selectivity and Toxicity

Aigialomycin D’s macrocyclic structure reduces off-target effects compared to anthracyclines, which are notorious for cardiotoxicity . This compound’s toxicity profile remains uncharacterized but may align with anthracycline trends.

Physicochemical Properties and Solubility

Molecular weight and functional groups significantly influence solubility and bioavailability. Anthracyclines like this compound are typically hydrophilic due to hydroxyl and sugar groups, enabling aqueous formulation. In contrast, Aigialomycin D’s lipophilic macrocycle necessitates lipid-based delivery systems .

Table 3: Physicochemical Properties

Compound Molecular Weight (Da) logP Solubility (mg/mL)
This compound* ~600 1.2 5.0 (aqueous)
Aigialomycin D 434 3.8 0.1 (DMSO)

Hypothetical data for this compound inferred from class trends. References:

Challenges in Comparative Analysis

Analytical Limitations

Differentiating this compound from analogues requires advanced techniques like HPLC-MS and 3D conformational modeling due to structural similarities . Evidence from vitamin D research underscores the difficulty in quantifying low-abundance, structurally similar compounds .

Data Gaps

Limited peer-reviewed studies on this compound necessitate extrapolation from related compounds. For robust comparisons, future work should prioritize synthesis, in vitro assays, and proteomic target identification .

Q & A

Q. What statistical approaches are critical for interpreting this compound’s dose-response data?

  • Answer :
  • Nonlinear regression : Fit sigmoidal curves to calculate potency metrics (IC₅₀, Hill slope).
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
  • Survival analysis : Use Kaplan-Meier curves for in vivo efficacy studies.
    Pre-specify analysis plans to avoid p-hacking and report confidence intervals for transparency .

Q. How can researchers integrate multi-omics data to elucidate this compound’s polypharmacology?

  • Answer :
  • Transcriptomics : RNA-seq to identify differentially expressed pathways.
  • Proteomics : TMT labeling for quantitative protein abundance changes.
  • Network pharmacology : Use STRING or Cytoscape to map target-pathway interactions.
    Apply pathway enrichment tools (DAVID, GSEA) and cross-validate with CRISPR knockout data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Auramycin D
Reactant of Route 2
Reactant of Route 2
Auramycin D

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